molecular formula C4H7Cl2N B1351983 (2,2-Dichlorocyclopropyl)methylamine CAS No. 68618-71-3

(2,2-Dichlorocyclopropyl)methylamine

Cat. No.: B1351983
CAS No.: 68618-71-3
M. Wt: 140.01 g/mol
InChI Key: AZJBFYHLWRPAIH-UHFFFAOYSA-N
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Description

(2,2-Dichlorocyclopropyl)methylamine (CAS 68618-71-3) is a cyclopropane derivative featuring a dichlorinated cyclopropyl ring and an aminomethyl substituent. Its molecular formula is C₄H₇Cl₂N (molecular weight: 164.02 g/mol). The compound is synthesized via N-alkylation of N-benzyl-1-(2,2-dichlorocyclopropyl)methylamine with reagents like allyl chloride or benzyl chloride in dimethyl sulfoxide (DMSO) at 70°C, yielding products with >60% efficiency . The dichlorocyclopropyl moiety confers unique steric and electronic properties, making it valuable in applications such as inhibitors, surfactants, and flotation agents .

Properties

IUPAC Name

(2,2-dichlorocyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2N/c5-4(6)1-3(4)2-7/h3H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJBFYHLWRPAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406920
Record name (2,2-dichlorocyclopropyl)methylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68618-71-3
Record name (2,2-dichlorocyclopropyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-dichlorocyclopropyl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichlorocyclopropyl)methylamine typically involves the reaction of 2,2-dichlorocyclopropane with methylamine. One common method includes the use of solid alkali as a catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of (2,2-Dichlorocyclopropyl)methylamine may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichlorocyclopropyl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atoms on the cyclopropane ring.

    Oxidation and Reduction: The amine group can undergo oxidation to form corresponding imines or reduction to form secondary amines.

    Addition Reactions: The cyclopropane ring can open up under certain conditions, leading to addition reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted cyclopropylamines, while oxidation reactions may produce imines .

Scientific Research Applications

(2,2-Dichlorocyclopropyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound has been studied for its potential biocidal properties, making it useful in the development of antimicrobial agents.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,2-Dichlorocyclopropyl)methylamine involves its interaction with specific molecular targets and pathways. The compound’s biocidal action is attributed to its ability to disrupt microbial cell membranes, leading to cell death . In medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Structural Analogs

Key Compounds :
Compound Name CAS Molecular Formula Molecular Weight Key Substituents Synthesis Method
(2,2-Dichlorocyclopropyl)methylamine 68618-71-3 C₄H₇Cl₂N 164.02 Dichlorocyclopropyl, amine N-alkylation in DMSO
(2,2-Dichlorocyclopropyl)benzene 2415-80-7 C₉H₈Cl₂ 193.07 Dichlorocyclopropyl, benzene Friedel-Crafts alkylation
(2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine 22195-47-7 C₆H₁₃NO₂ 131.17 Dioxolane, methylamine Cyclocondensation

Key Differences :

  • Reactivity: The dichlorocyclopropyl group in the target compound enhances electrophilicity compared to non-halogenated analogs like (2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methylamine, facilitating nucleophilic substitution reactions .
  • Stability : The cyclopropane ring in (2,2-Dichlorocyclopropyl)benzene lacks the amine group, reducing its utility in surfactant applications but increasing thermal stability .

Functional Analogs (Amine Derivatives)

Key Compounds :
Compound Name CAS Molecular Formula Molecular Weight Key Substituents Applications
(2,2-Dichlorocyclopropyl)methylamine 68618-71-3 C₄H₇Cl₂N 164.02 Dichlorocyclopropyl, amine Inhibitors, surfactants
Methyl(2-methylpropyl)amine 625-43-4 C₅H₁₃N 87.17 Branched alkyl amine Industrial solvents
(3-Chlorophenyl)methylamine - C₁₁H₁₆ClN 197.70 Chlorophenyl, branched alkyl Pharmaceutical intermediates

Key Differences :

  • Applications: The dichlorocyclopropyl group in the target compound enhances surfactant efficiency due to its polarizable Cl atoms, unlike non-halogenated amines like methyl(2-methylpropyl)amine .
  • Bioactivity : (3-Chlorophenyl)methylamine’s aromatic chlorine improves binding affinity in drug intermediates, a feature absent in the target compound .

Physicochemical Properties

Property (2,2-Dichlorocyclopropyl)methylamine (2,2-Dichlorocyclopropyl)benzene Methyl(2-methylpropyl)amine
Boiling Point Not reported 210–215°C 87–89°C
Solubility Soluble in DMSO, alcohols Insoluble in water Miscible with water
Stability Stable under inert conditions Thermally stable Air-sensitive

Biological Activity

Overview

(2,2-Dichlorocyclopropyl)methylamine is a chemical compound characterized by a cyclopropane ring with two chlorine substituents and a methylamine group. This unique structure imparts distinct chemical properties and biological activities, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine. Its potential applications range from serving as an intermediate in organic synthesis to exhibiting biocidal properties.

The synthesis of (2,2-Dichlorocyclopropyl)methylamine typically involves the reaction of 2,2-dichlorocyclopropane with methylamine. Common methods include the use of solid alkali as a catalyst, optimizing reaction conditions for efficient product formation. The compound can undergo various chemical reactions such as nucleophilic substitution, oxidation, and addition reactions due to the presence of reactive functional groups.

PropertyValue
IUPAC Name(2,2-Dichlorocyclopropyl)methanamine
Molecular FormulaC4H7Cl2N
CAS Number68618-71-3
Melting PointNot specified
Boiling PointNot specified

The biological activity of (2,2-Dichlorocyclopropyl)methylamine is primarily attributed to its interaction with microbial cell membranes. Research indicates that the compound exhibits biocidal action by disrupting these membranes, leading to cell death. This mechanism is significant in its potential application as an antimicrobial agent.

Antimicrobial Properties

Studies have shown that (2,2-Dichlorocyclopropyl)methylamine has potential biocidal properties, making it useful in developing antimicrobial agents. Its effectiveness against various bacterial strains has been documented, suggesting its role in combating infections.

Anticancer Activity

Recent research has explored the anticancer potential of dichlorinated compounds similar to (2,2-Dichlorocyclopropyl)methylamine. For instance, compounds with dichloro groups have demonstrated efficacy in inhibiting tumor growth in various cancer models. A study highlighted that cationic dichloric compounds inhibited tumor growth in U87 glioblastoma models with minimal cytotoxicity observed at high concentrations .

Case Studies

  • In Vitro Studies : In vitro assays indicated that (2,2-Dichlorocyclopropyl)methylamine and related compounds showed low cytotoxicity across multiple cancer cell lines even at concentrations up to 10 mg/mL. This suggests a favorable safety profile for further development as an anticancer agent .
  • In Vivo Studies : Animal models have been utilized to assess the impact of dichloro compounds on tumor growth. Results indicated significant inhibition of tumor progression without substantial toxicity, supporting the hypothesis that these compounds could serve as effective therapeutic agents .

Comparison with Similar Compounds

To understand the uniqueness of (2,2-Dichlorocyclopropyl)methylamine's biological activity, it's valuable to compare it with structurally similar compounds:

Table 2: Comparison of Dichloro Compounds

CompoundStructure TypeBiological Activity
(2,2-Dichlorocyclopropyl)methylamineCyclopropyl amineAntimicrobial, Anticancer
DichloroacetateAliphatic acid derivativeAnticancer
N-benzyl-1-(2,2-dichlorocyclopropyl)methanamineAromatic aminePotentially similar

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.